2-Butyl-4-(2-hydroxyethoxy)phenol
Description
Structure
3D Structure
Properties
CAS No. |
918495-56-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-butyl-4-(2-hydroxyethoxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-10-9-11(15-8-7-13)5-6-12(10)14/h5-6,9,13-14H,2-4,7-8H2,1H3 |
InChI Key |
JBQNMLKGFDNDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 4 2 Hydroxyethoxy Phenol and Analogues
Established Synthetic Routes to Substituted Hydroxyethoxy Phenols
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a widely utilized and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgchem-station.com This SN2 reaction involves the displacement of a halide or other good leaving group from an alkylating agent by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
A primary route to hydroxyethoxy phenols involves the alkylation of a substituted phenol (B47542) with an ethylene (B1197577) glycol derivative. In this reaction, the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylene glycol derivative, which contains a leaving group.
For instance, 2-t-butyl-4-(2'-hydroxyethoxy)phenol can be synthesized by the alkylation of 2-t-butyl-p-hydroquinone. prepchem.com Similarly, the reaction of other phenolic substrates with ethylene glycol derivatives, such as 2-chloroethanol (B45725), can yield the corresponding hydroxyethoxy phenols. unibo.it The reactivity of the alkylating agent is crucial, with the order being R-I > R-Br > R-Cl. francis-press.com Primary alkyl halides are preferred as they minimize side reactions like elimination. masterorganicchemistry.com
The choice of the phenolic substrate is also important. Phenols with electron-withdrawing groups may require stronger bases or more reactive alkylating agents to proceed efficiently. Conversely, electron-donating groups on the phenol can enhance the nucleophilicity of the corresponding phenoxide.
The efficiency and selectivity of the Williamson ether synthesis are highly dependent on the reaction conditions. numberanalytics.com Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the ethylene glycol derivative.
Base: Strong bases are typically employed to ensure complete deprotonation of the phenolic hydroxyl group. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). numberanalytics.comyoutube.com For phenols, which are more acidic than alcohols, NaOH is often sufficient. youtube.com The use of solid bases like potassium carbonate (K₂CO₃) under solvent-free conditions has also been reported as an efficient and environmentally friendly alternative. researchgate.netorgchemres.org
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free. chem-station.comnumberanalytics.com In some cases, the reaction can be run using an excess of the alcohol corresponding to the alkoxide as the solvent. masterorganicchemistry.com Solvent-free conditions, often coupled with microwave irradiation, have also been successfully employed to accelerate the reaction. orgchemres.org
Temperature: The reaction temperature influences the rate of the synthesis. While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination, especially with secondary alkyl halides. masterorganicchemistry.comnumberanalytics.com Therefore, the temperature is typically optimized to achieve a reasonable reaction time while minimizing the formation of byproducts.
Leaving Group: The nature of the leaving group on the ethylene glycol derivative significantly affects the reaction rate. Good leaving groups, such as iodide, bromide, and tosylate, are commonly used to facilitate the nucleophilic attack by the phenoxide. masterorganicchemistry.comfrancis-press.com
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Hydroxybenzaldehyde, Diethylsulfate | K₂CO₃ | Solvent-free | Low | High |
| Phenol, Alkyl Halide | NaH | DMF | Not specified | 85 |
| Phenol, Alkyl Halide | KOtBu | DMSO | Not specified | 90 |
| Phenol, Alkyl Halide | NaOH | H₂O | Not specified | 40 |
| Phenol, 1-Propanol | TiO₂-A | Toluene (B28343) | 300 | Not specified |
Routes Involving Pyrocatechol (B87986) or Bisphenol A Derivatives
Alternative synthetic strategies for hydroxyethoxy phenols utilize starting materials like pyrocatechol (catechol) and Bisphenol A. These methods often involve direct hydroxyalkylation or alkoxylation reactions.
Pyrocatechol can be reacted with 2-bromoethanol (B42945) to produce hydroxyethoxyphenols. This reaction is a variation of the Williamson ether synthesis where one of the hydroxyl groups of pyrocatechol is alkylated. The selectivity of the reaction to form the mono-etherified product versus the di-etherified product can be controlled by the stoichiometry of the reactants.
Bisphenol A (BPA) is a common precursor for the synthesis of its hydroxyethoxy derivatives. The reaction is typically carried out by alkoxylation with either ethylene oxide (EO) or ethylene carbonate (EC).
The reaction of BPA with ethylene oxide is often performed in a molten state at elevated temperatures (around 160-170 °C), though safety concerns related to the volatility of EO at these temperatures exist. google.com To mitigate this, the reaction can be conducted at lower temperatures (30-140 °C) using catalysts like tertiary amines or caustic compounds such as NaOH or KOH. google.com The use of a solvent like di-butyl ether can improve the selectivity for the desired bis(hydroxyethoxy)bisphenol A (BHE-BPA). researchgate.net A patent describes a method using a trialkylamine catalyst in an ether solvent at 80-150 °C, followed by crystallization to obtain a high-purity product. google.com
Ethylene carbonate offers a safer alternative to ethylene oxide for the hydroxyethylation of phenols. unibo.itrsc.org The reaction of BPA with EC, often catalyzed by substances like potassium carbonate (K₂CO₃), triphenylphosphine (B44618) (TPP), or trioctylamine (B72094) (TOA), yields BHE-BPA. researchgate.net The reaction temperature typically ranges from 120°C to 180°C. researchgate.net The ratio of ethylene carbonate to the phenol is a critical factor in determining the selective formation of the mono-ethylene glycol ether. researchgate.net
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Product |
| Bisphenol A | Ethylene Oxide | Tertiary Amine/Caustic | None (molten) | 160-170 | Alkoxylated Bisphenol A |
| Bisphenol A | Ethylene Oxide | Tertiary Amine/Caustic | Not specified | 30-140 | Alkoxylated Bisphenol A |
| Bisphenol A | Ethylene Oxide | Triphenylphosphine | Di-butyl ether | Not specified | 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane |
| Bisphenol A | Ethylene Carbonate | K₂CO₃, TPP, or TOA | Not specified | 120-180 | bis(hydroxyethyl ether) of bisphenol A |
| Phenol | Ethylene Carbonate | Na-mordenite | Solvent-free | Not specified | 2-Phenoxyethanol |
Phase-Transfer Catalysis in Etherification Reactions
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the etherification of phenols, offering advantages such as mild reaction conditions, high yields, and the use of inexpensive reagents. nih.govnih.gov This method facilitates the reaction between a water-soluble phenoxide salt and a water-insoluble alkylating agent by employing a phase-transfer catalyst, which transports the reactive anion from the aqueous phase to the organic phase.
The Williamson ether synthesis is a classic example where PTC is effectively applied. chemicalbook.comsigmaaldrich.com In the context of synthesizing hydroxyethoxy phenols, a phenol is typically treated with a base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide then reacts with an alkylating agent like 2-chloroethanol in a two-phase system, often with an organic solvent. The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt or a poly(ethylene glycol) (PEG), is crucial for the reaction to proceed efficiently. nih.govresearchgate.net
PEG400 has been demonstrated as an effective solid-liquid phase-transfer catalyst for the etherification of phenols with alkyl halides, achieving excellent yields (above 86%) without the need for a solvent. nih.govnih.gov The efficiency of PEG derivatives as phase-transfer catalysts is influenced by their chain length, which affects both their complexing ability with cations and their lipophilicity. researchgate.net
Table 1: Phase-Transfer Catalysts in Phenol Etherification
| Catalyst Type | Example | Key Features |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide | Efficiently transfers anions between phases. researchgate.net |
| Poly(ethylene glycols) (PEGs) | PEG400, PEG 600-PS | Effective under solvent-free conditions, acts as a solid-liquid PTC. nih.govnih.govnih.gov |
Novel Synthetic Strategies for 2-Butyl-4-(2-hydroxyethoxy)phenol Scaffolds
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related compounds.
Development of Efficient and Selective Alkylation Protocols
Achieving high regioselectivity in the alkylation of substituted phenols is a significant challenge. In the case of 2-butylphenol (B3051182), the incoming hydroxyethoxy group can attach at the ortho or para position relative to the hydroxyl group. The development of protocols that favor the formation of the desired 4-substituted product is crucial for maximizing yield and simplifying purification.
One approach involves the use of specific alkylating agents and reaction conditions that favor para-substitution. For instance, the reaction of 2,4-dihydroxybenzaldehyde (B120756) or 2,4-dihydroxyacetophenone with alkyl halides in the presence of cesium bicarbonate in acetonitrile has been shown to yield 4-alkylated products with excellent regioselectivity and high yields (up to 95%). prepchem.com This methodology could potentially be adapted for the selective hydroxyethoxylation of 2-butylphenol.
The choice of the hydroxyethylating agent is also critical. While 2-chloroethanol is a common choice, ethylene carbonate presents a greener alternative. The reaction of phenols with ethylene carbonate can be catalyzed by various systems, including calcined hydrotalcite, to produce aryl β-hydroxyethyl ethers in good yields. nih.gov
Catalyst Design and Evaluation for Improved Yields and Purity
The design of the catalyst plays a pivotal role in determining the efficiency and selectivity of the synthesis. For the hydroxyalkoxylation of phenol with ethylene carbonate, calcined hydrotalcite has been shown to be a highly active catalyst, achieving 96% conversion at 180°C. nih.gov The reaction is kinetically controlled and follows a second-order reaction model. nih.gov
In the broader context of phenol alkylation, TfOH-catalyzed carbenoid insertion has been explored for the regioselective O-alkylation of 2-pyridones, suggesting that tailored acid catalysts could be designed for specific phenolic substrates. researchgate.net The use of supported catalysts, such as polymer-supported poly(ethylene glycol) (PEG 600-PS), has also been investigated as an effective and recyclable phase-transfer catalyst in related reactions, offering high efficiency and easy separation. nih.gov
Table 2: Catalysts for Selective Alkylation of Phenols
| Catalyst | Reactants | Key Advantages |
| Cesium Bicarbonate | 2,4-dihydroxybenzaldehyde, alkyl halide | Excellent regioselectivity for 4-alkylation, high yields. prepchem.com |
| Calcined Hydrotalcite | Phenol, ethylene carbonate | High activity and conversion for hydroxyalkoxylation. nih.gov |
| Polymer-Supported PEG | Isobutyraldehyde, formaldehyde | Recyclable, high efficiency under mild conditions. nih.gov |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds to minimize environmental impact. nih.gov This includes the use of less hazardous reagents, safer solvents, and the development of catalytic processes that reduce waste. nih.gov
A notable green approach is the use of hydrogen peroxide as an oxidant in the ipso-hydroxylation of arylboronic acids to produce substituted phenols. researchgate.net This method is highly efficient, proceeds under mild conditions in ethanol, and avoids the use of toxic reagents. researchgate.net While not a direct synthesis of this compound, it represents a green strategy for creating the core phenolic structure.
Preparation of Structurally Related Isomers and Derivatives for Comparative Studies
To fully understand the structure-activity relationships of this compound, it is essential to synthesize and study its structural isomers.
Synthesis of Ortho- and Para-Hydroxyethoxy Phenol Isomers
The synthesis of both ortho- and para-hydroxyethoxy phenol isomers allows for a direct comparison of their physical, chemical, and biological properties. The synthesis of 4-(2-hydroxyethoxy)phenol (B1278160) has been achieved through the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether using a palladium on carbon catalyst. nih.gov This multi-step process involves protection and deprotection steps to achieve the desired isomer.
The synthesis of the ortho isomer, 2-(2-hydroxyethoxy)phenol, is also well-documented and the compound is commercially available. nih.govresearchgate.net A comparative study of the synthesis of these isomers would likely involve the reaction of the corresponding dihydroxybenzene (catechol for the ortho isomer and hydroquinone (B1673460) for the para isomer) with a suitable hydroxyethylating agent under controlled conditions to favor mono-substitution. For example, the synthesis of 4-butyloxyphenol from hydroquinone and butyl bromide has been optimized using different phase-transfer catalysts. nih.gov A similar approach could be applied for the synthesis of the hydroxyethoxy derivatives.
Table 3: Comparison of Ortho and Para-Hydroxyethoxy Phenol Isomers
| Isomer | Starting Material (Example) | Key Synthetic Challenge |
| ortho-Hydroxyethoxy Phenol | Catechol | Controlling mono-alkylation vs. di-alkylation. |
| para-Hydroxyethoxy Phenol | Hydroquinone | Controlling mono-alkylation vs. di-alkylation, regioselectivity. nih.govnih.gov |
Introduction of Diverse Alkyl Substituents (e.g., tert-Butyl, n-Butyl)
The introduction of alkyl groups, such as n-butyl and tert-butyl, onto the phenolic backbone of 4-(2-hydroxyethoxy)phenol is a key synthetic step for creating a variety of analogues. The primary method for achieving this C-alkylation is the Friedel-Crafts reaction, typically performed on a hydroquinone precursor before the addition of the 2-hydroxyethoxy group. chemcess.com The choice of alkylating agent and catalyst significantly influences the reaction's outcome and the selectivity for mono- or di-substituted products.
The direct alkylation of hydroquinone is a well-established method. For instance, the reaction of hydroquinone with tertiary butyl alcohol in the presence of a dilute acid catalyst can yield di-tertiary butyl hydroquinone. google.com The use of an aqueous medium can be advantageous, as it simplifies product purification and reduces fire hazards associated with organic solvents. google.com
Research has explored various catalytic systems to optimize the alkylation process. Sulfated tin oxide (STO) has been investigated as a solid superacid catalyst for the alkylation of hydroquinone with t-butanol, highlighting the role of acid catalysis in the reaction mechanism. researchgate.net The reaction generally proceeds via an electrophilic aromatic substitution where a carbocation, generated from an alcohol or olefin, attacks the electron-rich aromatic ring. libretexts.org
The synthesis of the target compound, this compound, and its analogues can therefore proceed through two main routes:
Alkylation of hydroquinone, followed by ethoxylation.
Ethoxylation of hydroquinone to form 4-(2-hydroxyethoxy)phenol, followed by alkylation.
The first route is often preferred. For example, the synthesis of 2-t-butyl-4-(2'-hydroxyethoxy)phenol can be achieved by first preparing 2-tert-butylhydroquinone and then introducing the hydroxyethoxy group. prepchem.com A subsequent distillation and recrystallization from toluene are used to purify the final product. prepchem.com
The following tables summarize key research findings for the introduction of tert-butyl and n-butyl substituents on hydroquinone precursors.
Research Findings for tert-Butylation of Hydroquinone
The tert-butylation of hydroquinone is commonly achieved using tert-butyl alcohol or its corresponding olefin, isobutylene, in the presence of an acid catalyst. The conditions can be controlled to favor the formation of mono- or di-alkylated products.
| Starting Material | Alkylating Agent | Catalyst/Solvent | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Hydroquinone | Tertiary butyl alcohol | 71.1% Sulfuric acid (aqueous) | Heated to ~70°C | Di-tertiary butyl hydroquinone | 99% of theory | google.com |
| Hydroquinone | Tertiary butyl alcohol | 77% Sulfuric acid | Solution cooled to 50°C before gradual addition of alcohol | Dibutyl hydroquinone | Good yield | google.com |
| Hydroquinone | t-Butanol | Sulfated Tin Oxide (STO) | Acid-catalyzed conditions | t-Butyl hydroquinone | Not specified | researchgate.net |
Research Findings for n-Butylation of Hydroquinone Analogues
The introduction of a linear butyl group can be accomplished using reagents like n-butyl bromide. This reaction often proceeds via a Williamson ether synthesis if a phenoxide is formed, but C-alkylation can also be achieved under different conditions.
| Starting Material | Alkylating Agent | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydroquinone | Butyl bromide | 1. Reaction with chloroacetic chloride (solvent-free, 100-110°C). 2. Reaction with butyl bromide followed by hydrolysis with an alkali solution. | 4-Butoxy phenol | Not specified | google.com |
Chemical Reactivity and Reaction Mechanisms of 2 Butyl 4 2 Hydroxyethoxy Phenol
Reactivity Pertaining to the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is the primary center of reactivity. It is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. byjus.comlibretexts.org This electron-donating nature makes the aromatic ring highly nucleophilic and susceptible to attack by electrophiles. Furthermore, the hydroxyl group itself can undergo reactions such as oxidation.
Phenols readily participate in electrophilic aromatic substitution reactions, often under milder conditions than benzene itself. byjus.com The hydroxyl group stabilizes the intermediate carbocation (the arenium ion) formed during the substitution, lowering the activation energy of the reaction. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Table 1: Common Electrophilic Aromatic Substitution Reactions of Phenols
| Reaction | Reagents | Typical Product(s) |
|---|---|---|
| Nitration | Dilute HNO₃ | Mixture of ortho- and para-nitrophenols |
| Halogenation | Br₂ in CHCl₃ or CCl₄ | Mixture of ortho- and para-bromophenols |
| Bromine water | 2,4,6-Tribromophenol (white precipitate) | |
| Sulfonation | Concentrated H₂SO₄ | Mixture of ortho- and para-phenolsulfonic acids |
| Kolbe's Reaction | 1. NaOH 2. CO₂ 3. H⁺ | ortho-Hydroxybenzoic acid (Salicylic acid) | | Reimer-Tiemann | CHCl₃, aq. NaOH | ortho-Hydroxybenzaldehyde (Salicylaldehyde) |
In 2-Butyl-4-(2-hydroxyethoxy)phenol, the regiochemical outcome of electrophilic aromatic substitution is directed by the combined influence of the three substituents on the ring. The available positions for substitution are C-3, C-5, and C-6 (numbering C-1 as the carbon bearing the -OH group).
Hydroxyl Group (-OH) at C-1: This is a powerful activating group that directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. Since the C-2 and C-4 positions are already substituted, it strongly activates the C-6 position.
Butyl Group (-C₄H₉) at C-2: As an alkyl group, it is a weak electron-donating group and acts as an ortho-, para-director. pharmaguideline.com It directs to the C-1 (occupied), C-3, and C-5 positions. Its activating effect is considerably weaker than that of the hydroxyl and ether groups. pharmaguideline.com
Hydroxyethoxy Group (-OCH₂CH₂OH) at C-4: This ether group is also a strong activating, ortho-, para-director. quora.com It directs incoming electrophiles to the ortho (C-3, C-5) and para (C-1, occupied) positions.
The cumulative effect of these substituents makes the C-3, C-5, and C-6 positions the most probable sites for electrophilic attack. The powerful activating and directing effects of the hydroxyl and ether groups dominate. Both groups strongly activate the C-3 and C-5 positions. The C-6 position is activated primarily by the ortho-directing hydroxyl group. Steric hindrance from the bulky butyl group at C-2 may influence the relative rates of substitution at the adjacent positions. Therefore, substitution is most likely to occur at the positions ortho and para to the strongest activating groups, particularly the C-3, C-5, and C-6 positions.
Table 2: Directing Effects of Substituents on Available Ring Positions
| Position | Activating/Deactivating Influence from -OH (C-1) | Activating/Deactivating Influence from -C₄H₉ (C-2) | Activating/Deactivating Influence from -OC₂H₄OH (C-4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C-3 | Meta (Weak) | Ortho (Activating) | Ortho (Strongly Activating) | Highly Activated |
| C-5 | Para (Blocked) | Para (Activating) | Ortho (Strongly Activating) | Highly Activated |
| C-6 | Ortho (Strongly Activating) | Meta (Weak) | Meta (Weak) | Activated |
Phenols are susceptible to oxidation, and the presence of electron-donating substituents like alkyl and alkoxy groups enhances this reactivity. libretexts.orgmdpi.com The oxidation of this compound can proceed through different pathways depending on the oxidant and reaction conditions.
The oxidation of phenols can yield quinones, which are cyclohexadienediones. libretexts.org For phenols with a para-substituent that can be eliminated, such as a hydroxyl or alkoxy group, oxidation often leads to the formation of 1,4-benzoquinones (para-quinones). jackwestin.com The oxidation of hydroquinone (B1673460) derivatives is a common route to quinones. libretexts.org
In the case of this compound, which has a hydroquinone-like structure with a hydroxyl group at C-1 and an ether at C-4, oxidation can potentially form a para-quinone. This transformation would likely involve oxidation of the phenolic hydroxyl and cleavage of the C-O bond of the ether group. Reagents like chromic acid are capable of such oxidations. libretexts.org
Alternatively, certain oxidants can promote oxidation at the ortho position. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are known to regioselectively oxidize phenols to ortho-quinones, which would yield a 2-butyl-4-(2-hydroxyethoxy)-1,2-benzoquinone derivative. nih.govnih.gov This process involves a double oxidation where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol to the o-quinone. nih.gov
Table 3: Potential Quinone Formation Pathways
| Oxidizing Agent | Probable Reaction Type | Potential Product |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Strong Oxidation | 2-Butyl-1,4-benzoquinone (via ether cleavage) |
| Fremy's Salt | Mild Oxidation | Phenoxy Radical / Complex Products |
| o-Iodoxybenzoic Acid (IBX) | Regioselective Ortho-oxidation | 2-Butyl-4-(2-hydroxyethoxy)-1,2-benzoquinone |
One-electron oxidation of phenols generates phenoxy radicals. These radicals are resonance-stabilized and can couple with each other to form dimers or polymers. vtt.fi This process, known as oxidative coupling, is a key reaction in the biosynthesis of natural polymers like lignin (B12514952) and can be mimicked in synthetic chemistry using oxidants like enzymes (e.g., peroxidases) or metal-based catalysts. vtt.finih.gov
For this compound, the resulting phenoxy radical would have significant spin density at the oxygen atom and at the ring carbons ortho and para to it. Since the para position (C-4) is blocked, C-C coupling would likely occur at the C-3, C-5, or C-6 positions. C-O-C ether linkages are also possible coupling products. The specific structure of the resulting dimers or oligomers is influenced by steric effects from the substituents and the reaction conditions. vtt.fi
The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a chemically challenging transformation that cannot be achieved by standard hydrogenation methods that reduce alkenes or carbonyls. The C-O bond of a phenol (B47542) is strong and resistant to cleavage.
However, this reduction can be accomplished through indirect, multi-step pathways. A common strategy involves converting the phenol into a derivative with a better leaving group, followed by reduction.
Conversion to a Phenyl Ether and Hydrogenolysis: The phenol can be converted to a benzyl (B1604629) ether, which can then be cleaved by catalytic hydrogenolysis.
Conversion to a Phenyl Triflone (Triflate) and Reduction: The phenolic hydroxyl can be reacted with triflic anhydride (B1165640) to form a phenyl triflate. This triflate group is an excellent leaving group and can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂) or with other reducing agents to yield the corresponding arene.
Reduction via the Corresponding Quinone: While not a direct reduction of the phenol group, a related redox process involves first oxidizing the phenol to a quinone, which can then be readily reduced back to a hydroquinone using agents like sodium borohydride (B1222165) (NaBH₄) or tin(II) chloride. libretexts.orgpearson.com This pathway regenerates a dihydroxybenzene structure rather than reducing the hydroxyl group to a hydrogen.
Direct reduction of the phenolic ring itself (a Birch reduction) to a cyclohexadienol derivative is possible using dissolving metal reduction (e.g., Na in liquid NH₃ with an alcohol), but this alters the aromaticity of the ring.
Oxidation Reactions of the Phenol Moiety
Reactivity of the Hydroxyethoxy Side Chain
The hydroxyethoxy side chain, -O-CH₂-CH₂-OH, possesses a primary alcohol functionality, which is a versatile site for numerous chemical reactions. Its reactivity is influenced by the presence of the adjacent ether linkage and the phenolic ring.
The primary alcohol group of this compound can undergo reactions typical of alcohols, such as oxidation and esterification.
Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. pressbooks.pub For instance, treatment with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely oxidize the primary alcohol to a carboxylic acid. libretexts.orgbritannica.com
Esterification: The primary alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. solubilityofthings.com This reaction is typically catalyzed by an acid.
| Reaction Type | Reagent | Expected Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(2-Butyl-4-(2-oxoethoxy)phenoxy)acetaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO₄) | 2-(2-Butyl-4-(carboxymethoxy)phenoxy)acetic acid |
| Esterification | Acetic anhydride, acid catalyst | 2-(4-Acetoxyethoxy)-1-butylbenzene |
This table presents expected reactions based on the general reactivity of primary alcohols.
The proximity of the hydroxyethoxy side chain to the phenolic ring allows for intramolecular cyclization reactions, particularly under acidic conditions.
In the presence of a strong acid, the primary alcohol of the hydroxyethoxy group can be protonated, forming a good leaving group (water). Subsequent intramolecular attack by the electron-rich phenolic ring can lead to the formation of a cyclic ether. While direct literature on this compound is not available, analogous cyclizations of phenol derivatives with side chains containing a leaving group are well-documented. researchgate.net For example, the acid-catalyzed cyclization of similar structures can lead to the formation of a five-membered dihydrobenzofuran ring system. The specific isomer formed would depend on the position of the cyclization on the aromatic ring.
The cyclization process can be conceptualized as an intramolecular Friedel-Crafts alkylation. A key mechanistic feature in similar reactions involving β-phenylethyl systems is the potential formation of a spirocyclic intermediate known as a phenonium ion. nih.govresearchgate.netnih.gov In the case of this compound, after protonation of the primary alcohol and loss of water, the resulting primary carbocation is highly unstable. The neighboring phenyl ring can participate in stabilizing this positive charge through the formation of a bridged phenonium ion. inflibnet.ac.inlibretexts.org
This phenonium ion intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. inflibnet.ac.in The subsequent nucleophilic attack by the oxygen of the phenolic hydroxyl group would then lead to the final cyclized product. The intermediacy of phenonium ions has been supported by stereochemical studies and computational analysis in related systems. researchgate.net
Under certain conditions, the hydroxyethoxy side chain can participate in intermolecular reactions. For instance, in the presence of a suitable catalyst, two molecules of this compound could potentially undergo intermolecular etherification, where the alcohol of one molecule reacts with the phenolic hydroxyl of another, or two alcohol groups react to form a larger ether. britannica.com However, intramolecular reactions are often favored when a five- or six-membered ring can be formed.
Intramolecular Cyclization Reactions
Reaction Mechanisms and Intermediate Characterization
The mechanism of the acid-catalyzed cyclization of this compound to a dihydrobenzofuran derivative would proceed through the following key steps:
Protonation of the Primary Alcohol: The reaction is initiated by the protonation of the primary alcohol by the acid catalyst, forming an oxonium ion. libretexts.org
Formation of a Carbocation/Phenonium Ion: The oxonium ion departs as a molecule of water, a good leaving group. This leads to the formation of a primary carbocation, which is immediately stabilized by the participation of the neighboring phenyl ring to form a more stable, bridged phenonium ion intermediate. nih.govinflibnet.ac.in
Nucleophilic Attack and Cyclization: The lone pair of electrons on the phenolic oxygen acts as an internal nucleophile, attacking the electron-deficient carbon in the phenonium ion ring.
Deprotonation: A final deprotonation step regenerates the aromaticity of the phenolic ring and yields the neutral dihydrobenzofuran product.
Elucidation of Catalyst Roles in Promoting Specific Transformations
Similarly, there is a lack of literature elucidating the roles of specific catalysts in promoting transformations of this compound. Research in this area would focus on how different catalysts, such as acids, bases, or transition metals, influence the reaction pathways, selectivity, and yield of products derived from this compound.
Structure Reactivity Relationships and Mechanistic Insights
Conformational Analysis and its Influence on Reactivity
The conformational freedom of the butyl and hydroxyethoxy side chains in 2-Butyl-4-(2-hydroxyethoxy)phenol allows the molecule to adopt various spatial arrangements, which directly impacts its chemical reactivity.
Role of Intramolecular Hydrogen Bonding in Stabilizing Intermediates
A key feature of this compound's structure is the potential for intramolecular hydrogen bonding. This occurs when the hydrogen atom of the phenolic hydroxyl group forms a non-covalent bond with the oxygen atom of the adjacent hydroxyethoxy group. This interaction can lead to the formation of a stable pseudo-six-membered ring. The formation of such a ring can stabilize specific conformations of the molecule, as well as intermediates that may form during a chemical reaction. The added stability can influence the kinetics and thermodynamics of reactions involving the phenolic group. Research on other ortho-substituted phenols has shown that intramolecular hydrogen bonds can be quite robust, sometimes persisting even in the presence of strong hydrogen bond acceptors. acs.orgnih.govcanada.ca Theoretical studies on similar molecules have been used to understand the formation and structure of these intramolecular and intermolecular hydrogen bonds. nih.govacs.org
Chelation Effects of Ether Oxygen with Metal Ions in Catalysis
The presence of both a phenolic hydroxyl group and an ether oxygen atom allows this compound to function as a bidentate ligand, meaning it can bind to a single metal ion at two points. This chelation can be a critical aspect of its role in metal-catalyzed reactions. By coordinating with a metal center, the molecule's reactivity can be significantly enhanced or directed. For instance, in oxidation reactions, the chelation of a metal catalyst can facilitate electron transfer and control where on the molecule the reaction occurs. The stability of the resulting metal-chelate complex depends on the specific metal ion and the reaction conditions. The ability of phenolic compounds to chelate metal ions is a known phenomenon and is crucial in various chemical and biological processes. ekb.egmdpi.comresearchgate.netnih.gov
Steric Hindrance Effects of the Butyl Substituent on Reaction Selectivity
The butyl group, being relatively large, creates steric hindrance, which is a non-bonding interaction that influences the shape and reactivity of the molecule. Positioned ortho to the phenolic hydroxyl group, this butyl group physically obstructs the approach of incoming reactants to the adjacent positions on the aromatic ring. This steric bulk plays a crucial role in directing the outcome of electrophilic aromatic substitution reactions. For example, in reactions like nitration or halogenation, the bulky butyl group will preferentially steer the incoming electrophile to the less crowded para position relative to the hydroxyl group. numberanalytics.comstackexchange.comlibretexts.org This results in a higher yield of the product where the new substituent is added at the para position. The size of both the existing substituent and the incoming group are important factors in determining the extent of this steric effect. libretexts.org
Electronic Effects of Substituents on Aromatic Ring Activation and Deactivation
The substituents on the benzene (B151609) ring of this compound have pronounced electronic effects that modify the reactivity of the aromatic ring, making it more or less susceptible to attack by electrophiles.
Phenolic Hydroxyl Group (-OH): This is a strongly activating group. The lone pairs of electrons on the oxygen atom can be donated into the aromatic ring through resonance, which increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orglumenlearning.com This makes the ring significantly more attractive to electrophiles.
Butyl Group (-C4H9): As an alkyl group, the butyl substituent is a weak activating group. It donates electron density to the ring primarily through an inductive effect, which is the transmission of charge through a chain of atoms. stackexchange.com This further increases the electron density of the aromatic ring.
Hydroxyethoxy Group (-OCH2CH2OH): The ether oxygen in this group also functions as an activating group. Similar to the hydroxyl group, it donates electron density to the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions. lumenlearning.com
The combined influence of these activating groups makes the aromatic ring of this compound highly activated towards electrophilic substitution. The directing effects of these groups are cooperative, strongly favoring substitution at the positions ortho and para to the hydroxyl and hydroxyethoxy groups, with the final regioselectivity also being influenced by the steric hindrance of the butyl group.
| Substituent | Electronic Effect | Influence on Aromatic Ring |
| Hydroxyl (-OH) | Strong Activator (Resonance) | Increases electron density, directs ortho/para |
| Butyl (-C4H9) | Weak Activator (Inductive) | Increases electron density, directs ortho/para |
| Hydroxyethoxy (-OCH2CH2OH) | Activator (Resonance) | Increases electron density, directs ortho/para |
Computational Verification of Proposed Reaction Mechanisms
Computational chemistry offers a powerful avenue for validating and gaining deeper insight into the proposed mechanisms of reactions involving this compound. acs.org Techniques such as Density Functional Theory (DFT) can be utilized to model the reaction at a molecular level. These computational studies can calculate the geometries of reactants, transition states, and products, providing a quantitative understanding of the reaction pathways. acs.org
Specifically, computational methods can be employed to:
Determine the relative energies of different molecular conformations, including those with and without intramolecular hydrogen bonds, to identify the most stable structures.
Model the transition states of electrophilic aromatic substitution reactions to quantify the steric hindrance effects of the butyl group. nih.gov
Analyze the electronic structure of the molecule to visualize how the substituents activate the aromatic ring.
Simulate the chelation with metal ions to understand the stability and reactivity of the resulting complexes in catalytic processes. nih.gov
By comparing the results of these computational models with experimental data, a more detailed and robust understanding of the reaction mechanisms can be achieved. acs.org
Derivatization Strategies and Synthetic Transformations
Selective Functionalization of Hydroxyl Groups (Phenolic vs. Alcoholic)
The presence of two different hydroxyl groups—one phenolic and one alcoholic—necessitates precise control over reaction conditions to achieve selective functionalization. The phenolic hydroxyl is characterized by its higher acidity (pKa ~10) and its direct attachment to the aromatic ring, while the primary alcoholic hydroxyl at the terminus of the ethoxy chain is less acidic (pKa ~16-18) and more nucleophilic. bham.ac.uk This inherent difference in reactivity is the cornerstone of selective derivatization.
Orthogonal protection is a synthetic strategy that allows for the selective deprotection of one functional group in the presence of others. bham.ac.uk This is particularly relevant for 2-Butyl-4-(2-hydroxyethoxy)phenol, where one might wish to modify one hydroxyl group while leaving the other intact. The choice of protecting group is dictated by its stability under various reaction conditions and the mildness of its removal. libretexts.org
Given the different nature of the two hydroxyls, they can be protected with groups that are cleaved under different conditions. For instance, the primary alcohol can be selectively protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, due to its greater steric accessibility and the higher nucleophilicity of the alcoholic oxygen. highfine.com This protection is stable under basic conditions but can be readily removed with fluoride (B91410) ion sources (e.g., TBAF) or mild acid. The phenolic hydroxyl, being more acidic, can be protected as a benzyl (B1604629) ether under Williamson ether synthesis conditions (e.g., benzyl bromide and a base). This group is stable to a wide range of reagents but can be cleaved under neutral conditions by catalytic hydrogenolysis. libretexts.orguobaghdad.edu.iq This orthogonal approach permits sequential, site-specific modifications. bham.ac.uk
Table 1: Orthogonal Protection Strategies for Hydroxyl Groups
| Protecting Group | Target Hydroxyl | Introduction Conditions | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | Alcoholic | TBDMS-Cl, Imidazole | TBAF, Acetic Acid | Basic conditions, mild acid |
| Benzyl (Bn) | Phenolic | BnBr, K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Acidic and basic conditions, many oxidizing/reducing agents |
| Methoxymethyl (MOM) | Both/Phenolic | MOM-Cl, DIEA | Acid (e.g., HCl in THF) | Basic conditions |
Regioselective acylation to form esters is a common transformation that can be directed towards either the phenolic or alcoholic hydroxyl group depending on the chosen methodology.
Chemical Methods: Under basic conditions using acyl halides or anhydrides, acylation tends to occur preferentially at the more acidic phenolic hydroxyl, which forms a nucleophilic phenoxide ion. researchgate.net However, achieving high selectivity can be challenging. Specific reagents have been developed to enhance selectivity; for example, using vinyl carboxylates as acyl donors in the presence of catalysts like rubidium fluoride has been shown to selectively acylate the phenolic hydroxyl of similar (hydroxyalkyl)phenols. researchgate.net Conversely, methods using reagents like trimethyl orthoacetate and trimethylsilyl (B98337) chloride can favor the acylation of aliphatic alcohols in the presence of phenols.
Enzymatic Methods: Biocatalysis, particularly with lipases, offers an exceptionally high degree of regioselectivity in acylation reactions. kaist.ac.kr In organic solvents, lipases almost exclusively acylate the primary alcoholic hydroxyl group of polyhydroxylated compounds, leaving the phenolic group untouched. mdpi.com This selectivity is attributed to the enzyme's active site accommodating the primary alcohol more readily than the sterically hindered and electronically different phenolic hydroxyl. Novozym 435 is a commonly cited lipase (B570770) that proves efficient in such selective esterifications. mdpi.com
Aromatic C-H Functionalization for Expanding Molecular Diversity
Direct functionalization of the aromatic C-H bonds of this compound is an atom-economical strategy to introduce new substituents and expand its structural diversity. nih.gov The existing substituents—the hydroxyl, alkoxy, and alkyl groups—are all ortho-, para-directing. This electronic predisposition means that electrophilic substitution or metal-catalyzed C-H activation will preferentially occur at the positions ortho to the activating hydroxyl or alkoxy groups. nih.govresearchgate.net
Hydroxylation: Introducing an additional hydroxyl group onto the aromatic ring can be achieved through oxidative methods. Reagents like iron salts (e.g., iron trichloride) or oxidations with hydrogen peroxide can hydroxylate phenols. youtube.com For this compound, the most likely position for hydroxylation would be ortho to the existing phenolic hydroxyl (at C-3 or C-5, though C-3 is sterically hindered by the butyl group). However, such oxidations must be carefully controlled to prevent side reactions, including the formation of quinones. youtube.comnih.gov
Alkenylation: Transition metal-catalyzed reactions provide powerful tools for regioselective C-H alkenylation. Cationic ruthenium-hydride complexes, for example, have been shown to catalyze the dehydrative C-H alkenylation of phenols with alcohols, leading to ortho-substituted products. organic-chemistry.org Applying such a method to this compound could introduce an alkenyl group at the C-3 or C-5 position. The directing effect of the free phenolic hydroxyl group is crucial for the regioselectivity of these transformations. nih.gov
Cycloaddition Reactions and Heterocycle Formation Incorporating the Phenol (B47542) Moiety
The structure of this compound is amenable to reactions that form new cyclic systems.
Heterocycle Formation: One potential pathway involves intramolecular cyclization. For instance, the terminal alcoholic hydroxyl group could react with an activated position on the aromatic ring to form a seven-membered ether ring, a benzoxepine (B8326511) derivative. This process would likely require initial activation of either the hydroxyl group or a ring position. A more common strategy involves the reaction of phenols with diols to form benzofurans. organic-chemistry.org In a related transformation, the reaction of this compound with α,β-unsaturated aldehydes, catalyzed by ruthenium complexes, could lead to the formation of flavene-type derivatives. nih.gov
Cycloaddition Reactions: Phenols can participate in cycloaddition reactions, such as the Diels-Alder reaction, often following a dearomatization step. oregonstate.edu Oxidation of the phenol to a quinone or quinone methide intermediate creates a reactive dienophile or diene. researchgate.net For example, oxidation could generate a quinone methide, which could then undergo a [4+2] cycloaddition with a suitable dienophile to construct complex, fused ring systems.
Coupling Reactions for Dimerization and Oligomerization (e.g., Oxidative Dimerization)
Oxidative coupling is a primary method for the dimerization of phenolic compounds. nsf.gov This reaction proceeds through the formation of a phenoxyl radical intermediate, which can then couple with another radical. acs.org The regiochemistry of the coupling (ortho-ortho, ortho-para, para-para, or C-O coupling) is influenced by the substitution pattern of the phenol, the oxidant, and the catalyst used. acs.orgnih.gov
For this compound, the positions ortho to the hydroxyl group (C-3 and C-5) are activated for C-C coupling.
Mechanism: Single-electron oxidation, often initiated by metal catalysts (based on Fe, Cu, Cr) or chemical oxidants like potassium ferricyanide (B76249) (K₃Fe(CN)₆), generates a phenoxyl radical. researchgate.netnsf.gov This radical has resonance structures with unpaired electron density on the carbons ortho and para to the oxygen.
Products: Dimerization can lead to various structures. For example, C-C coupling at the C-5 position of two molecules would result in a symmetrical biphenol. C-O coupling is also possible, leading to diaryl ether linkages. nih.gov The choice of catalyst is critical; chromium-salen complexes, for instance, have been shown to be uniquely effective in promoting selective cross-coupling and homo-coupling of different phenols using oxygen as the terminal oxidant. acs.org Without careful control, oxidative coupling can lead to complex mixtures of dimers and oligomers, as well as further oxidation to form quinone-type products. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.
The first step in characterizing a molecule via computational methods is to determine its most stable three-dimensional structure, a process known as geometry optimization. For 2-Butyl-4-(2-hydroxyethoxy)phenol, Density Functional Theory (DFT) is a widely used and reliable method. researchgate.net This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. researchgate.net
The antioxidant potential of phenolic compounds is often related to the ease with which the phenolic hydroxyl (O-H) bond can break to donate a hydrogen atom to a free radical. The bond dissociation energy (BDE) is the standard measure of this bond strength. DFT calculations are a powerful tool for predicting O-H BDEs. mdpi.com The BDE is calculated as the enthalpy change of the homolytic cleavage of the O-H bond, yielding a phenoxyl radical and a hydrogen atom. wikipedia.org
The substituents on the phenol (B47542) ring significantly influence the O-H BDE. Electron-donating groups generally lower the BDE, making the phenol a better hydrogen donor, while electron-withdrawing groups tend to increase it. mdpi.com In this compound, the butyl group at the ortho position and the hydroxyethoxy group at the para position are both considered electron-donating. Their combined effect would be expected to lower the O-H BDE compared to unsubstituted phenol (experimental value ~88-91 kcal/mol). mdpi.comwikipedia.org This lowering of the BDE enhances its potential as a radical scavenger. The iBonD HM method is another computational approach used for calculating BDEs in solution. nih.gov
Table 1: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Selected Phenols using DFT
| Compound | Substituent Position | BDE (kcal/mol) |
| Phenol | - | ~88.0 |
| p-Aminophenol | para | ~77.9 |
| p-Nitrophenol | para | ~92.2 |
| 2,6-di-tert-butyl-4-methoxyphenol | ortho, para | ~72.7 |
| 2-Methylphenol | ortho | ~83.0 |
Note: These values are illustrative and sourced from various DFT studies on substituted phenols to show the effect of different functional groups. mdpi.comnih.gov The exact BDE for this compound would require specific calculation.
Quantum chemical calculations can simulate spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms. By calculating the magnetic shielding tensors for the optimized geometry, a theoretical NMR spectrum can be generated. This simulated spectrum can be compared with experimental data to assign specific peaks to individual atoms in the molecule. For example, distinct chemical shifts would be predicted for the aromatic protons, the protons on the butyl chain, and those on the hydroxyethoxy group. chemicalbook.comchemicalbook.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nist.gov This simulation helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as the characteristic O-H stretching of the phenolic and alcohol groups, C-H stretching of the alkyl and aromatic parts, and C-O stretching of the ether linkage. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide crucial insights into:
Conformational Analysis: The butyl and hydroxyethoxy chains are flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations in different environments. This is particularly important as the molecule's shape can influence its reactivity and interactions.
Solvent Interactions: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. This can reveal how solvents like water or lipids might form hydrogen bonds with the hydroxyl and ether groups, and how they arrange around the hydrophobic butyl group and phenyl ring. Understanding these interactions is key to predicting its behavior in different chemical environments. researchgate.net
Mechanistic Pathways Elucidation through Transition State Calculations
Theoretical calculations are highly effective for mapping out the step-by-step pathways of chemical reactions and determining their feasibility. Using DFT, it is possible to locate the transition state (TS) for a given reaction—the highest energy point along the reaction coordinate. arxiv.org
For this compound, this approach can be used to study its antioxidant mechanisms. For instance, the reaction of the phenol with a free radical can be modeled. By calculating the energy of the reactants, the transition state, and the products, the activation energy for the hydrogen atom transfer can be determined. nih.gov A lower activation energy implies a faster reaction rate. These calculations can compare different potential reaction pathways, such as proton loss followed by electron transfer versus direct hydrogen atom transfer, to determine the most likely mechanism of action. nih.govarxiv.org
Quantitative Structure-Activity Relationships (QSAR) in Chemical Design (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity or property. In the context of chemical design, QSAR can be used to predict the properties of new, unsynthesized molecules.
For this purpose, various molecular descriptors for this compound and related compounds would first be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume), or thermodynamic (e.g., BDE). researchgate.netmdpi.com A QSAR model would then be built by finding a mathematical relationship between these descriptors and a non-biological property of interest, such as chemical reactivity or stability. This model could then be used to design new phenolic compounds with optimized properties by predicting their performance before undertaking their synthesis.
Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR spectra provide the foundational data for structural assignment by identifying the different types of proton and carbon atoms in the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Butyl-4-(2-hydroxyethoxy)phenol would exhibit distinct signals corresponding to the aromatic protons, the aliphatic butyl chain, and the hydroxyethoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic protons. The protons of the hydroxyl groups (phenolic and alcoholic) are often broad and their chemical shift can vary depending on the solvent and concentration.
Expected ¹H NMR Signatures:
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the range of δ 6.5-7.0 ppm. Their splitting patterns (multiplicity) would reveal their substitution pattern. The proton between the butyl and hydroxyl groups would likely be a doublet, the proton adjacent to the ethoxy group a doublet, and the proton between the two substituents a doublet of doublets.
Hydroxyethoxy Group: The two methylene (B1212753) groups (-OCH₂CH₂OH) would show signals around δ 3.8-4.2 ppm. Each would likely appear as a triplet due to coupling with the adjacent methylene group.
Butyl Group: The aliphatic protons of the n-butyl group would appear in the upfield region (δ 0.9-2.7 ppm). The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm, the adjacent methylene (-CH₂-) a sextet, the next methylene a quintet, and the methylene attached to the aromatic ring (-ArCH₂-) a triplet around δ 2.6 ppm.
Hydroxyl Protons: The phenolic -OH and the alcoholic -OH protons would appear as singlets, with their positions being highly variable (typically δ 4-7 ppm for phenolic OH and δ 2-5 ppm for alcoholic OH). Their signals can be confirmed by a D₂O shake, which causes the OH peaks to disappear from the spectrum.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Expected ¹³C NMR Signatures:
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, typically in the range of δ 110-160 ppm. The carbons bearing the oxygen substituents (-C-OH and -C-O-) would be the most downfield.
Hydroxyethoxy Group Carbons: Two signals for the methylene carbons would appear in the δ 60-75 ppm range.
Butyl Group Carbons: Four signals corresponding to the butyl chain carbons would be observed in the aliphatic region (δ 13-40 ppm).
Predicted NMR Data for this compound
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 | Triplet (t) | ~14.0 |
| Butyl-CH₂ | ~1.4 | Sextet | ~22.5 |
| Butyl-CH₂ | ~1.6 | Quintet | ~33.0 |
| Ar-CH₂ (Butyl) | ~2.6 | Triplet (t) | ~35.0 |
| Ar-H (position 3) | ~6.7 | Doublet (d) | ~115.0 |
| Ar-H (position 5) | ~6.8 | Doublet of Doublets (dd) | ~116.0 |
| Ar-H (position 6) | ~6.9 | Doublet (d) | ~120.0 |
| -OCH₂- | ~4.0 | Triplet (t) | ~61.5 |
| -CH₂OH | ~3.9 | Triplet (t) | ~70.0 |
| Ar-C (position 1, C-OH) | - | Singlet | ~150.0 |
| Ar-C (position 2, C-Butyl) | - | Singlet | ~130.0 |
| Ar-C (position 4, C-Ethoxy) | - | Singlet | ~155.0 |
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to confirm the sequence of protons in the butyl chain and the hydroxyethoxy group by showing correlations between adjacent methylene groups. It would also clarify the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning each proton signal to its corresponding carbon atom, for instance, linking the aliphatic proton signals to the correct butyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to three bonds). This is critical for piecing together the entire molecular structure. For example, an HMBC spectrum would show a correlation from the protons of the methylene group attached to the aromatic ring (Ar-CH₂) to the aromatic carbons at positions 1, 2, and 3, confirming the attachment point of the butyl group. Similarly, it would show correlations from the -OCH₂- protons to the aromatic carbon at position 4, confirming the location of the hydroxyethoxy substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₂H₁₈O₃), the exact molecular weight is 210.1256 g/mol . Mass spectrometry would confirm this molecular weight and reveal characteristic fragmentation patterns. Common fragmentation would involve the cleavage of the butyl group (loss of 57 Da) and the hydroxyethoxy side chain.
High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy. This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound, an HRMS measurement of the molecular ion would yield a mass very close to 210.1256, which corresponds uniquely to the elemental composition C₁₂H₁₈O₃, thereby distinguishing it from other compounds with the same nominal mass.
Predicted Mass Spectrometry Data
Interactive Table: Predicted m/z Values for Major Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |
| 210.1256 | [M]⁺ | [C₁₂H₁₈O₃]⁺ | Molecular Ion |
| 192.1150 | [M-H₂O]⁺ | [C₁₂H₁₆O₂]⁺ | Loss of water |
| 165.0861 | [M-C₂H₅O]⁺ | [C₁₀H₁₃O₂]⁺ | Cleavage within the ethoxy chain |
| 153.0861 | [M-C₄H₉]⁺ | [C₈H₉O₃]⁺ | Loss of the butyl group (alpha-cleavage) |
| 123.0446 | [M-C₄H₉-CH₂O]⁺ | [C₇H₇O₂]⁺ | Subsequent fragmentation |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or by-products and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A typical analysis would employ a reversed-phase setup.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating compounds of moderate polarity.
Mobile Phase: A gradient mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. The gradient would start with a higher water concentration and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.
Detection: A UV detector would be highly effective, as the phenolic ring possesses a strong chromophore. The detection wavelength would be set near the absorbance maximum of the compound (typically around 275-285 nm for phenols).
The result of an HPLC analysis is a chromatogram, which plots the detector response against retention time. A pure sample of this compound would ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram allows for a quantitative assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of "this compound," GC-MS is instrumental in identifying potential volatile products that may arise from synthesis, degradation, or environmental transformation processes. The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. These patterns, or mass spectra, serve as a molecular fingerprint, allowing for the identification of the individual volatile compounds.
While specific studies on the volatile products of "this compound" are not extensively documented in publicly available literature, the likely volatile products can be inferred from the analysis of structurally related alkylphenols and their ethoxylates. oiv.intnih.govnih.govrsc.orgoiv.intnih.govresearchgate.netnih.gov Degradation of the parent compound could lead to the cleavage of the ether linkage or the butyl group, resulting in a variety of smaller, more volatile molecules.
The identification of these volatile products is critical for understanding the compound's stability and potential reaction pathways. For instance, the presence of butylated phenols could indicate cleavage of the hydroxyethoxy group, while the detection of phenols without the butyl group would suggest dealkylation. The following interactive table outlines potential volatile products from the degradation of "this compound" and their characteristic mass spectral data that would be observed in a GC-MS analysis.
Table 1: Potential Volatile Products of this compound Identified by GC-MS
| Compound Name | Molecular Formula | Key Mass Spectral Fragments (m/z) | Potential Origin |
| 2-Butylphenol (B3051182) | C₁₀H₁₄O | 150, 107, 91 | Cleavage of the hydroxyethoxy group |
| 4-Butylphenol | C₁₀H₁₄O | 150, 107, 91 | Cleavage of the hydroxyethoxy group and rearrangement |
| Phenol (B47542) | C₆H₆O | 94, 66, 65 | Loss of both butyl and hydroxyethoxy groups |
| Ethylene (B1197577) Glycol | C₂H₆O₂ | 62, 43, 31 | Cleavage of the ether linkage |
| Butane | C₄H₁₀ | 58, 43, 29 | Cleavage of the butyl group |
X-ray Crystallography for Solid-State Structure Determination of Analogues
The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
The crystal structure of "4-(2-hydroxyethoxy)phenol" reveals key features that are likely to be conserved in its 2-butyl analogue. nih.gov These include the planarity of the phenol ring and the conformation of the hydroxyethoxy side chain. The presence of the butyl group in "this compound" would introduce additional conformational flexibility and steric bulk, which could influence the crystal packing and intermolecular interactions.
The following interactive table summarizes the crystallographic data for the analogue "4-(2-hydroxyethoxy)phenol," offering a model for the expected structural parameters of "this compound" in the solid state. nih.gov
Table 2: Crystallographic Data for the Analogue 4-(2-hydroxyethoxy)phenol (B1278160)
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.35 Å, b = 9.45 Å, c = 7.98 Å |
| α = 90°, β = 109.8°, γ = 90° | |
| Volume | 734.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.39 g/cm³ |
Environmental Chemical Pathways and Degradation Studies
Chemical Degradation Pathways of Phenolic Compounds
Phenolic compounds are susceptible to several chemical degradation pathways in the environment, primarily driven by oxidative processes. The reactivity of the phenol (B47542) structure, characterized by a hydroxyl group attached to an aromatic ring, makes it a target for various oxidants. researchgate.net
One of the primary abiotic degradation routes is photooxidation, where phenol reacts with photochemically generated reactive oxygen species, such as hydroxyl radicals and peroxyl radicals, in sunlit surface waters. cdc.gov This process can lead to the hydroxylation of the aromatic ring and subsequent ring cleavage, ultimately breaking down the molecule into smaller, non-aromatic compounds. The estimated half-life for the gas-phase reaction of phenol with hydroxyl radicals is approximately 14.6 hours, while in water, the photooxidation half-life is around 19 hours. cdc.gov
The presence of substituents on the phenolic ring, such as the butyl and hydroxyethoxy groups in 2-Butyl-4-(2-hydroxyethoxy)phenol, influences the rate and pathway of chemical degradation. Alkyl groups can affect the electronic properties of the aromatic ring, potentially altering its susceptibility to oxidative attack.
Biodegradation Mechanisms of Hydroxyethoxy Phenols
The ultimate fate of many organic pollutants, including phenolic compounds, is determined by microbial biodegradation. Microorganisms in soil, sediment, and water possess diverse enzymatic systems capable of utilizing these compounds as sources of carbon and energy. The degradation of a substituted phenol like this compound would likely involve initial attacks on the side chains and the aromatic ring, under both aerobic and anaerobic conditions.
Under aerobic conditions, the biodegradation of phenolic compounds is typically initiated by monooxygenase or dioxygenase enzymes. These enzymes introduce additional hydroxyl groups onto the aromatic ring, a critical activation step. For many alkylphenols, the degradation proceeds through the formation of a catechol derivative. This catechol intermediate is then subject to enzymatic ring cleavage by dioxygenase enzymes.
The cleavage of the catechol ring can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. In the meta-cleavage pathway, the enzyme catechol 2,3-dioxygenase cleaves the bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. This results in the formation of a muconic semialdehyde, which is further metabolized to intermediates of central metabolic cycles like the Krebs cycle. The aerobic degradation of related alkylphenol ethoxylates has been shown to have ultimate biodegradation half-lives ranging from approximately one to four weeks in various environmental media. oup.com
The degradation of the ethoxy chain likely occurs through the action of ether-cleaving enzymes. Studies on similar compounds, such as 2-butoxyethanol, show that degradation can proceed via oxidation of the alcohol to an acid, followed by the cleavage of the ether bond to yield compounds like n-butanol and glyoxylate.
Table 1: Bacterial Strains Capable of Degrading Structurally Related Butylphenols
| Bacterial Strain | Degraded Compound | Key Findings | Reference |
|---|---|---|---|
| Alcaligenes sp. F-3-4 | 2,6-di-tert-butylphenol | Removed 62.4% of an initial 100 mg/L concentration in 11 days, with a calculated half-life of 9.38 days. | nih.gov |
| Lysinibacillus sp. D3 | 2,4-di-tert-butylphenol | Achieved an 89.31% degradation efficiency of a 10 ppm solution within 7 days. | semanticscholar.org |
| Pandoraea sp. D2 | 2,4-di-tert-butylphenol | Demonstrated an 82.24% degradation rate of a 10 ppm solution over a 7-day period. | semanticscholar.org |
| Serratia sp. D5 | 2,4-di-tert-butylphenol | Resulted in an 80.42% degradation of a 10 ppm solution after 7 days of incubation. | semanticscholar.org |
In the absence of oxygen, such as in sediments and some groundwater environments, the anaerobic biodegradation of phenolic compounds follows different biochemical strategies. A common initial step is the carboxylation of the phenol ring to form 4-hydroxybenzoate. This intermediate is then further metabolized, often via conversion to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.
Another proposed anaerobic pathway for phenol involves its reduction to cyclohexanone and then to caproate, which subsequently undergoes β-oxidation. However, this pathway is less well-understood due to the rapid turnover of intermediates. Fermentative processes have been shown to be more resistant to the toxicity of phenolic compounds than subsequent terminal electron-accepting processes like methanogenesis, which can lead to the accumulation of intermediates such as volatile fatty acids in contaminated groundwater. nih.gov The presence of the butyl and hydroxyethoxy side chains on this compound would likely be modified or cleaved during the initial stages of anaerobic degradation before the central aromatic ring is broken down.
Studies on Persistence and Environmental Fate in Chemical Systems
The environmental fate of this compound is influenced by its physical and chemical properties, which dictate its partitioning between air, water, soil, and biota. As a type of alkylphenol ethoxylate derivative, it is expected to share fate characteristics with this class of compounds.
Alkylphenols and their ethoxylates are known to partition effectively into sediments and sludge due to their lipophilicity (a tendency to dissolve in fats, oils, and lipids). nih.gov The degradation of alkylphenol ethoxylates in the environment can lead to the formation of more persistent metabolites, such as shorter-chain ethoxylates and the corresponding alkylphenol. nih.gov These degradation products can be more persistent than the parent compound, particularly under anaerobic conditions. nih.gov
Studies on related synthetic phenolic antioxidants, like 2,4-di-tert-butylphenol, have shown their presence in various environmental matrices, including indoor dust, sediment, and river water, indicating a degree of persistence. nih.govnih.gov The half-life of phenol in soil is generally short, often around 10 days, but can be significantly longer in cold or dry conditions where microbial activity is limited. cdc.gov Given its structure, this compound is likely to exhibit moderate persistence in soil and sediment, with its ultimate removal dependent on the presence of adapted microbial communities.
Table 2: Environmental Half-Life of Phenol in Different Media
| Environmental Compartment | Process | Reported Half-Life | Reference |
|---|---|---|---|
| Air | Gas-phase hydroxyl radical reaction | ~14.6 hours | cdc.gov |
| Lake Water | Biodegradation | < 1 day | cdc.gov |
| Estuarine Water | Biodegradation | 9 days | cdc.gov |
| Sunlit Water | Photooxidation | ~19 hours | cdc.gov |
| Soil | Biodegradation | Average 10 days (variable) |
Role As a Synthetic Building Block in Chemical Research
Precursor in Polymer Science and Engineering
The presence of two hydroxyl groups—one phenolic and one alcoholic—positions 2-Butyl-4-(2-hydroxyethoxy)phenol as a diol monomer suitable for step-growth polymerization. The butyl group and ether linkage can be used to fine-tune the properties of the resulting polymers, such as solubility, thermal characteristics, and flexibility.
Synthesis of Liquid-Crystalline Polymers and Coating Rubbers
The molecular geometry of this compound, based on a substituted benzene (B151609) ring, makes it a candidate for creating the rigid, rod-like structures known as mesogens, which are fundamental to liquid-crystalline materials. In the synthesis of liquid-crystalline polymers, diols are reacted with dicarboxylic acids (or their derivatives) to form polyester (B1180765) chains. The aromatic core of this phenol (B47542) derivative can form the central part of a trinuclear mesogen. For instance, in a manner analogous to the use of tert-butylhydroquinone (B1681946) in forming liquid crystal polymers, the rigid phenolic unit of this compound can be esterified with aromatic acids to create the necessary repeating units that exhibit liquid-crystalline phases. nih.gov The presence of the flexible hydroxyethoxy tail and the butyl group can influence the specific phase behavior (e.g., nematic, smectic) and transition temperatures of the final polymer.
While direct application in the synthesis of "coating rubbers" is not extensively documented, phenolic compounds, particularly hindered phenols like butylated hydroxyanisole (BHA), are widely used as antioxidants to protect rubbers and plastics from degradation. The 2-butylphenol (B3051182) structure within the molecule suggests potential utility as a polymer-bound antioxidant. By incorporating it into a polymer backbone that is then used in a coating formulation, it could provide long-lasting protection against oxidation without the risk of leaching that occurs with small-molecule additives.
Incorporation into Copolyester Architectures (e.g., Poly(ethylene terephthalate) copolymers)
This compound serves as a specialty comonomer in the production of copolyesters, modifying the properties of widely used materials like poly(ethylene terephthalate) (PET). During the polycondensation process that produces PET from its primary monomers, a small amount of a co-monomer diol such as this compound can be introduced. Its two hydroxyl groups allow it to be integrated into the growing polyester chain.
The incorporation of this non-uniform, bulky unit disrupts the regular linear structure of the PET chain, which in turn hinders crystallization. This leads to a lower melting point, reduced crystallinity, and increased transparency in the final copolyester. Patents have described the inclusion of related hydroxyethoxy-phenol moieties in polyester compositions to modulate performance characteristics. nih.govnih.gov The lipophilic butyl group can further enhance compatibility with other additives or polymers in blends and affect the material's surface properties.
Intermediate for Complex Organic Molecular Synthesis
The distinct reactivity of the phenolic and primary alcohol groups, combined with the modifiable aromatic ring, makes this compound a strategic intermediate for building complex organic molecules.
Construction of Macrocyclic Compounds (e.g., Lipophilic Benzocrown Ethers)
This phenol derivative is an ideal precursor for the synthesis of substituted benzocrown ethers. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. A benzocrown ether features an aromatic ring fused to the macrocycle. The synthesis of these structures often relies on the Williamson ether synthesis, where a catechol or hydroquinone (B1673460) is reacted with a dihalide.
This compound provides a pre-assembled "half" of the crown ether cavity. The phenolic hydroxyl can be deprotonated and reacted with a dihaloalkane, while the terminal primary alcohol can be converted into a leaving group (like a tosylate) to react with another phenol, closing the ring. The presence of the butyl group imparts significant lipophilicity to the resulting crown ether, enhancing its solubility in nonpolar organic solvents and its ability to transport ions across lipid membranes. This is particularly valuable for applications in phase-transfer catalysis and ion-selective sensors. The structural relationship between butylated phenols and functional macrocycles has been noted in studies of novel crown ethers, which are often compared to standards like butylated hydroxyanisole (BHA). nih.gov
| Synthetic Goal | Role of this compound | Key Reaction Type | Resulting Feature |
| Benzocrown Ether | Provides a substituted aromatic ring and a portion of the ether chain. | Williamson Ether Synthesis | Lipophilicity and ion-binding cavity |
Building Block for Heterocyclic Scaffolds (e.g., Quinoline (B57606), Isoxazole Derivatives)
The compound is a versatile starting material for constructing various heterocyclic ring systems that are prevalent in medicinal chemistry and materials science.
Quinoline Derivatives: Research has demonstrated the synthesis of complex quinolines that incorporate both butyryl and hydroxyethoxy functionalities. For example, a published route describes the preparation of 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. scbt.com This work validates the use of the core hydroxyethoxy-phenol structure as a foundational piece for building the quinoline system, likely through multi-step reactions involving cyclization onto the aromatic ring. The butyl group can be introduced before or after the formation of the heterocyclic core.
Isoxazole Derivatives: Isoxazoles are commonly synthesized via the cyclization of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or through a 1,3-dipolar cycloaddition. This compound can be readily converted into a suitable precursor for these reactions. For instance, it can undergo acylation to form a ketone, which can then be used to build a chalcone (B49325) or a β-diketone. This intermediate, possessing the required 1,3-dicarbonyl moiety, would then be reacted with hydroxylamine hydrochloride to yield a highly substituted phenyl-isoxazole. The 2-butyl-4-(2-hydroxyethoxy)phenyl group would be a key substituent influencing the final product's electronic and biological properties.
| Target Heterocycle | Plausible Synthetic Intermediate | Key Reagents |
| Quinoline | Substituted Aniline (B41778) Derivative | Acrolein, Friedländer Annulation Reagents |
| Isoxazole | Chalcone or β-Diketone | Hydroxylamine Hydrochloride |
Synthesis of Advanced Organic Scaffolds and Chemical Probes
Beyond common heterocycles, this compound is a precursor for more advanced molecular frameworks.
Benzoxazine (B1645224) Scaffolds: The parent compound, 2-(2-hydroxyethoxy)phenol, is used to synthesize benzoxazine monomers. These are then thermally cured via ring-opening polymerization to produce high-performance polybenzoxazine thermosets. The synthesis involves a Mannich condensation reaction of the phenol, a primary amine (like aniline or furfurylamine), and formaldehyde. The resulting monomer contains the 2-(2-hydroxyethoxy)phenyl group. The presence of the hydroxyethoxy group has been shown to reduce the polymerization temperature and introduce side reactions that can be used to tailor the final polymer network. Applying this synthesis to the butylated derivative would yield novel benzoxazine monomers with enhanced solubility and processability.
Chemical Probes: A chemical probe is a small molecule designed to study a specific biological target or process. These probes typically have a core structure for target recognition, a reactive group for covalent labeling, and a reporter group (like a fluorophore) for detection. The multifunctional nature of this compound makes it an excellent platform for probe development. The phenolic hydroxyl, primary alcohol, and aromatic ring offer distinct handles for chemical modification, allowing for the strategic attachment of reporter tags or photo-affinity labels to investigate biological systems.
Future Research Perspectives and Challenges
Development of More Atom-Economical and Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For a molecule like 2-Butyl-4-(2-hydroxyethoxy)phenol, future research should prioritize the development of synthetic pathways that are both efficient and environmentally benign. Traditional methods for the synthesis of similar phenolic compounds often involve multi-step procedures with the use of hazardous reagents and the generation of significant waste.
A promising direction lies in the utilization of greener reagents and catalysts. For instance, the reaction of 2-butylphenol (B3051182) with ethylene (B1197577) carbonate, as opposed to the more hazardous ethylene oxide, presents a more sustainable route to introduce the 2-hydroxyethoxy group. researchgate.netunibo.it Ethylene carbonate is a less volatile and less toxic alternative, and its use can lead to higher selectivity and reduced by-product formation. researchgate.net Research into solid acid or base catalysts could also offer advantages in terms of reusability and ease of separation, further enhancing the sustainability of the process.
The table below outlines a comparative analysis of a potential traditional route versus a more sustainable, atom-economical approach for the synthesis of this compound.
| Feature | Traditional Synthetic Route (Hypothetical) | Proposed Sustainable Route |
| Starting Materials | 2-Butylphenol, Ethylene oxide, Strong base (e.g., NaOH) | 2-Butylphenol, Ethylene carbonate, Reusable solid catalyst |
| Reaction Conditions | High temperature and pressure, hazardous reagents | Milder conditions, greener solvent (e.g., di-butyl ether) researchgate.net |
| Atom Economy | Lower, due to by-product formation | Higher, with potential for CO2 as the only by-product researchgate.net |
| Environmental Impact | Use of toxic and volatile reagents, generation of salt waste | Reduced toxicity, catalyst recyclability, less waste |
| Safety Concerns | Handling of highly reactive and toxic ethylene oxide | Safer handling of ethylene carbonate |
Future research in this area should focus on optimizing reaction conditions for the sustainable route, exploring a range of catalysts to maximize yield and selectivity, and developing efficient purification methods that minimize solvent usage.
Exploration of Unexplored Reactivity and Catalytic Transformations
The phenolic ring and the hydroxyl groups of this compound offer multiple sites for chemical modification, opening up a vast landscape of potential reactivity. A key area for future exploration is the site-selective functionalization of the aromatic ring, particularly through transition-metal-catalyzed C-H activation. rsc.org Such reactions would allow for the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials and thus improving synthetic efficiency.
For example, ortho-selective C-H functionalization reactions, catalyzed by metals like ruthenium or rhodium, could be employed to introduce alkyl, aryl, or other functionalities. rsc.orgnih.gov This would enable the synthesis of a diverse library of derivatives from a common precursor. Furthermore, the development of photoredox catalysis for the functionalization of phenols presents an exciting frontier. nih.gov Visible-light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns that are complementary to traditional thermal methods.
The following table summarizes potential unexplored catalytic transformations for this compound and their significance.
| Catalytic Transformation | Potential Catalyst | Significance and Potential Applications |
| Ortho-selective C-H Alkylation/Arylation | Rhodium or Ruthenium complexes rsc.org | Synthesis of sterically hindered derivatives with potential applications in materials science or as ligands for catalysis. |
| Photoredox-mediated Olefination | Ruthenium-based photocatalysts nih.gov | Introduction of vinyl groups for further polymerization or cross-coupling reactions. |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Palladium or Copper catalysts | Formation of C-C and C-N bonds to create complex molecular architectures for pharmaceutical or materials research. |
| Oxidative Coupling | Enzyme or biomimetic catalysts | Dimerization or polymerization to form novel polyphenolic structures with potential antioxidant or electronic properties. |
Investigating the reactivity of the aliphatic hydroxyl group, for instance through esterification or etherification, would further expand the accessible chemical space. nih.gov The interplay between the reactivity of the phenolic and aliphatic hydroxyl groups could also be a subject of detailed study, potentially leading to selective transformations under carefully controlled conditions.
Integration of Advanced Computational Modeling with Experimental Studies
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the discovery and development of new chemical entities and processes. nih.gov For this compound, the integration of computational modeling with experimental work can provide valuable insights and guide research efforts.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. researchgate.net Such calculations can help in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior. Furthermore, computational models can be used to explore reaction mechanisms and predict the feasibility and selectivity of potential synthetic routes. This can significantly reduce the number of experiments required, saving time and resources.
The table below highlights key areas where computational modeling can be integrated with experimental studies for this compound.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of molecular geometry, vibrational frequencies, and electronic properties. researchgate.net | Accurate prediction of spectroscopic data (IR, NMR) to aid in characterization. Understanding of the molecule's reactivity profile. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the molecule's interaction with catalysts or in complex solvent environments. | Insight into the mechanism of catalytic reactions and the role of the surrounding medium. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's conformational dynamics and interactions in different environments. | Understanding of the molecule's behavior in solution and its potential to self-assemble or interact with biological targets. |
| Machine Learning (ML) | Prediction of properties and optimization of reaction conditions based on existing data. mdpi.com | Accelerated discovery of new derivatives with desired properties and more efficient synthetic protocols. |
By creating a feedback loop between computational predictions and experimental validation, researchers can streamline the process of developing new applications for this compound. nih.gov
Design of Novel Chemical Scaffolds with Tunable Properties for Specific Research Applications
The structure of this compound, with its combination of a lipophilic butyl group, a hydrophilic hydroxyethoxy tail, and a reactive phenolic core, makes it an attractive scaffold for the design of new molecules with tailored properties. torvergata.itnih.gov By strategically modifying this core structure, it is possible to create a wide range of derivatives with potential applications in materials science, medicinal chemistry, and catalysis.
For example, the phenolic hydroxyl group can be used as a handle to attach the molecule to polymers or surfaces, creating functional materials with specific properties. The hydroxyethoxy group can be further elongated or modified to tune the molecule's solubility and self-assembly behavior. The butyl group can be varied in length or branching to control the molecule's lipophilicity and packing in the solid state.
The following table presents potential novel chemical scaffolds derived from this compound and their potential research applications.
| Novel Chemical Scaffold | Design Strategy | Potential Research Application |
| Amphiphilic Block Copolymers | Polymerization initiated from the hydroxyl groups. | Self-assembly into micelles or vesicles for drug delivery or nanotechnology applications. |
| Functional Surfactants | Modification of the hydrophilic and lipophilic balance. | Emulsifiers, detergents, or components in microemulsions for various industrial processes. |
| Chiral Ligands for Asymmetric Catalysis | Introduction of chiral centers and coordinating groups. | Catalyzing stereoselective reactions to produce enantiomerically pure compounds for the pharmaceutical industry. |
| Antioxidant Derivatives | Functionalization to enhance radical scavenging ability. | Additives in polymers, fuels, or food packaging to prevent oxidative degradation. |
| Liquid Crystalline Materials | Introduction of rigid mesogenic units. rsc.org | Development of new display technologies or sensors. |
The tailored functionalization of this compound offers a powerful strategy to create a diverse range of new materials and molecules with precisely controlled properties. nih.govtorvergata.it Future research in this area will undoubtedly lead to exciting discoveries and innovations.
Q & A
Q. What are the established synthetic routes for 2-Butyl-4-(2-hydroxyethoxy)phenol, and what are their critical reaction conditions?
The synthesis involves sequential alkylation and oxidation steps. A validated route starts with alkylating 4-hydroxyphenyl-acetophenone with 1,3-dioxolan-2-one at 170°C (neat conditions) to yield 4-(2-hydroxyethoxy)-phenyl-acetophenone. A Bayer-Villiger oxidation followed by hydrolysis produces 4-(2-hydroxyethoxy)-phenol. Final alkylation with 1-bromomethyl-4-trifluoromethyl-benzene under controlled conditions introduces the butyl group. Critical factors include temperature control during alkylation, stoichiometric precision in oxidation, and anhydrous conditions to avoid side reactions .
Q. How can the crystal structure of this compound be determined, and what parameters are essential for accurate characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 4-(2-hydroxyethoxy)phenol analogs, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 10.0388 Å, b = 10.2425 Å, c = 15.0692 Å) are observed. Hydrogen-bonding networks must be mapped using O–H···O interactions at 123 K to minimize thermal motion artifacts. Data collection with MoKα radiation (λ = 0.71073 Å) and θ range of 1–25° ensures high-resolution refinement .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is optimal due to phenolic UV absorption. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) improve peak resolution. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for low-concentration detection. Validate methods using spike-recovery experiments in biological or environmental samples .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the solvation effects and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and continuum solvation models (e.g., COSMO-RS) can predict solvation free energy and solvent-accessible surface areas. Include explicit solvent molecules in molecular dynamics (MD) simulations to model hydrogen-bonding interactions. For reactivity, analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .
Q. How can conflicting spectroscopic data between theoretical calculations and experimental observations for this compound be resolved?
Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Use implicit/explicit solvent models in DFT calculations (e.g., IEFPCM for water) and compare with experimental data in deuterated solvents. For IR vibrations, scale calculated frequencies by 0.96–0.98 to account for anharmonicity. Cross-validate with 2D-NMR (COSY, HSQC) to assign proton environments unambiguously .
Q. What strategies optimize the scalability of this compound synthesis while maintaining regioselectivity?
Replace batch reactors with continuous-flow systems to enhance heat/mass transfer and reduce side reactions. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for interfacial alkylation steps. Monitor regioselectivity via in-line FTIR or Raman spectroscopy. For precursor synthesis (e.g., 6,6-difluorohex-5-enoic acid), optimize Grignard or cross-coupling reactions under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
